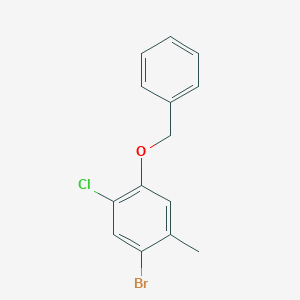

1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene

Description

1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene is a halogenated aromatic compound featuring a benzyloxy group (OCH₂C₆H₅) at position 1, bromine (Br) at position 4, chlorine (Cl) at position 2, and a methyl group (CH₃) at position 5 on a benzene ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, or advanced materials.

Properties

Molecular Formula |

C14H12BrClO |

|---|---|

Molecular Weight |

311.60 g/mol |

IUPAC Name |

1-bromo-5-chloro-2-methyl-4-phenylmethoxybenzene |

InChI |

InChI=1S/C14H12BrClO/c1-10-7-14(13(16)8-12(10)15)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

UBEZNNSKGQEXHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents such as ethanol and catalysts like copper iodide to facilitate the halogen exchange .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are employed for purification . The choice of solvents and catalysts is crucial to ensure environmental safety and cost-effectiveness.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms in this compound enable nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution

-

Bromo Group Reactivity : The bromine atom at position 4 undergoes substitution with nucleophiles like amines or alkoxides under basic conditions. For example, reaction with sodium methoxide in dimethylformamide (DMF) at 80°C yields 1-(benzyloxy)-4-methoxy-2-chloro-5-methylbenzene .

-

Chloro Group Reactivity : The chlorine at position 2 is less reactive due to steric hindrance from the adjacent methyl group. Substitution here typically requires harsher conditions, such as copper catalysis at elevated temperatures .

Table 1: Substitution Reactions and Yields

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Bromo | NaOMe, DMF | 80°C, 12 h | 4-Methoxy derivative | 65–70% | |

| 2-Chloro | CuI, NH₃, 180°C | Sealed tube, 24 h | 2-Amino derivative | 45–50% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling access to biaryl systems.

Suzuki–Miyaura Coupling

-

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF)/water at 80°C produces biaryl derivatives. For example, coupling with phenylboronic acid yields 1-(benzyloxy)-4-phenyl-2-chloro-5-methylbenzene .

-

Key Conditions : Microwave-assisted protocols (145°C, 45 min) enhance reaction efficiency, achieving yields >80% .

Buchwald–Hartwig Amination

-

The bromine atom can be replaced with amines using Pd₂(dba)₃ and Xantphos as catalysts, forming C–N bonds. Reaction with morpholine generates 1-(benzyloxy)-4-morpholino-2-chloro-5-methylbenzene .

Oxidative Transformations

The benzyloxy group is susceptible to oxidation or hydrogenolytic cleavage:

-

Oxidation : Treatment with KMnO₄ in acidic conditions converts the benzyloxy group to a carboxylic acid, yielding 4-bromo-2-chloro-5-methylbenzoic acid.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group, producing 4-bromo-2-chloro-5-methylphenol .

Table 2: Oxidation and Reduction Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 100°C | Carboxylic acid derivative | 70–75% | |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Phenolic derivative | 85–90% |

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the meta position relative to itself. For example:

-

Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at position 6, yielding 1-(benzyloxy)-4-bromo-2-chloro-5-methyl-6-nitrobenzene .

-

Halogenation : Bromination with Br₂/FeBr₃ adds a second bromine atom at position 6 .

Comparative Reactivity Insights

The compound’s reactivity differs from structurally similar molecules due to steric and electronic effects:

-

vs. 1-(Benzyloxy)-3-bromo-5-fluorobenzene : The chlorine and methyl groups in this compound reduce NAS rates compared to fluorine-substituted analogs.

-

vs. 1-(Benzyloxy)-4-bromo-2-(tert-butyl)-5-methylbenzene : The tert-butyl group further hinders substitution at position 2, making chlorine substitution even less favorable.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Materials Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The positions and types of substituents critically influence reactivity, solubility, and applications. Key comparisons include:

1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (S-A)

- Substituents: Benzyloxy (position 2), bromo (position 5), methoxy (position 4), ethanone (position 1).

- Properties: Exhibits antioxidant and anti-inflammatory activities, attributed to electron-donating methoxy and electron-withdrawing ethanone groups enhancing radical scavenging .

- Synthesis : Achieved via nucleophilic substitution using K₂CO₃ as a base, with purity confirmed by FTIR and mass spectroscopy .

1-Benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene (MBzCl)

- Substituents : Benzyloxy (position 1), methoxy (position 4), chloromethyl (positions 2 and 5).

- Properties : Used in synthesizing π-conjugated polymers (e.g., poly(p-phenylenevinylene)) due to its planar structure (dihedral angle: 52.65° between phenyl rings) and intramolecular hydrogen bonding (C–H···O). Melting point: 388 K .

- Synthesis : Prepared via Friedel-Crafts alkylation with paraformaldehyde/HCl, yielding 40% after recrystallization .

1-Benzyloxy-4-bromobenzene

Structural and Functional Group Analysis

Key Observations :

- Electron-withdrawing groups (Br, Cl) enhance electrophilic substitution resistance but facilitate nucleophilic aromatic substitution.

- Methoxy and methyl groups improve solubility in non-polar solvents, whereas benzyloxy groups increase steric bulk .

- Chloromethyl groups (MBzCl) enable polymerization, whereas bromo groups (target compound) allow further functionalization via cross-coupling .

Biological Activity

1-(Benzyloxy)-4-bromo-2-chloro-5-methylbenzene is an aromatic compound characterized by a complex structure that includes a benzyloxy group, bromine, chlorine, and a methyl group. This unique combination of substituents contributes to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C10H10BrClO

- Molecular Weight : Approximately 251.53 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity and facilitates binding interactions, which can be crucial for its function as a pharmaceutical agent or biochemical probe.

Biological Applications

This compound has been explored for various applications:

- Medicinal Chemistry : It serves as a building block in the development of pharmaceuticals, particularly in the synthesis of compounds targeting specific diseases. The compound has shown potential as an inhibitor in enzyme assays, indicating its role in drug development.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited. The presence of halogen atoms has been linked to increased antibacterial activity against Gram-negative bacteria .

Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

| Compound | Target | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|---|

| Compound A | HBV Replication | 1.1 | >80 | 72.7 |

| Compound B | Mycobacterium tuberculosis | 4.0 | >10 | 2.5 |

| This compound | TBD | TBD | TBD | TBD |

Note: Data for this compound is still being compiled and requires further investigation.

Case Studies

In one notable study, compounds structurally similar to this compound were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that halogenated compounds tend to exhibit higher potency compared to their non-halogenated counterparts, suggesting that the presence of bromine and chlorine may enhance biological activity .

Another research effort focused on the synthesis of benzyloxy derivatives aimed at targeting various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing selectivity and reducing cytotoxicity while maintaining therapeutic efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.